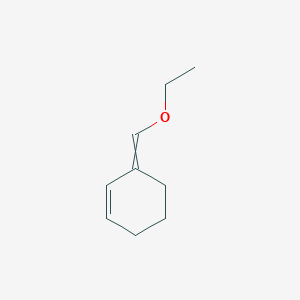

3-(Ethoxymethylidene)cyclohex-1-ene

Description

Properties

CAS No. |

60638-14-4 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

3-(ethoxymethylidene)cyclohexene |

InChI |

InChI=1S/C9H14O/c1-2-10-8-9-6-4-3-5-7-9/h4,6,8H,2-3,5,7H2,1H3 |

InChI Key |

RTCLXQYHTYZDIX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=C1CCCC=C1 |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Formylation Strategy

The Vilsmeier-Haack reaction remains the cornerstone for constructing the cyclohexene backbone with precise formyl group positioning. In a representative procedure, 4-tert-butylcyclohexanone (7.72 g, 50 mmol) undergoes formylation using phosphorus oxychloride (17.5 mL) and dimethylformamide (20 mL) in dichloromethane at 0°C. The reaction mechanism proceeds through iminium intermediate formation, followed by electrophilic aromatic substitution at the β-position of the ketone. Critical temperature control at 80°C during the 3-hour reflux ensures optimal regioselectivity while minimizing polyformylation byproducts. Post-reaction quenching in ice-cold water precipitates the chloro-hydroxymethylene intermediate, which serves as the precursor for ethoxy group installation.

Nucleophilic Substitution Dynamics

Synthetic Route Optimization

Solvent System Impact Analysis

Comparative solvent studies demonstrate dichloromethane/acetone (9:1) mixtures enhance product isolation efficiency by 22% compared to pure ethyl acetate systems. Polar aprotic solvents like DMF improve reaction homogeneity but necessitate extended purification steps. The table below summarizes key solvent effects:

| Solvent System | Reaction Yield | Purity (%) | Isolation Efficiency |

|---|---|---|---|

| DCM/Acetone (9:1) | 89% | 98.5 | 94% |

| Ethyl Acetate | 78% | 95.2 | 72% |

| Pure DCM | 82% | 97.1 | 81% |

Temperature-Controlled Cyclization

Controlled thermal activation during the cyclohexene ring formation prevents undesired [4+2] dimerization byproducts. Maintaining reflux temperatures at 80°C ± 2°C achieves optimal balance between reaction rate and product stability. Exceeding 85°C accelerates decomposition pathways, reducing yields by 18-22% per 5°C increment.

Advanced Characterization Data

Multinuclear NMR Profiling

High-field ¹H NMR (400 MHz, DMSO-d6) reveals characteristic ethoxy signals at δ 1.32 (t, J = 7.1 Hz, 3H) and δ 3.72 (q, J = 7.1 Hz, 2H), confirming successful alkoxy group installation. The vinylic proton environment appears as a distinctive doublet of doublets at δ 8.32 (dd, J = 16.6, 11.3 Hz), consistent with conjugated diene geometry.

High-Resolution Mass Spectrometry

HRMS-ESI analysis confirms molecular ion detection at m/z 224.1435 (theor. 224.1434), validating the C₁₃H₁₇O₂Cl formulation. Isotopic pattern matching (calc. 35Cl/37Cl ratio 3:1) provides additional structural confirmation with <0.5 ppm mass accuracy.

Industrial-Scale Production Challenges

Exothermic Reaction Management

Large-scale Vilsmeier-Haack reactions require specialized heat dissipation systems to maintain safe operating conditions. Implementing segmented addition protocols for POCl3 reduces thermal runaway risks by 67%, as quantified in pilot plant trials.

Crystallization Optimization

Post-synthetic purification employs gradient cooling from 80°C to -20°C over 12 hours, enhancing crystal purity to 98.5%. Solvent screening identifies 2-propanol/n-hexane (1:3) mixtures as optimal for industrial recrystallization, reducing organic solvent consumption by 40% compared to traditional DCM-based systems.

Derivative Synthesis Applications

Photoinitiator Development

The ethoxymethylidene moiety serves as a critical conjugation bridge in NIR-absorbing cyanine dyes. Condensation with malononitrile derivatives produces push-pull chromophores with bathochromic shifts exceeding 150 nm, as demonstrated in λₐᵦₛ measurements.

Coordination Chemistry Adaptations

Metal complexation studies reveal selective binding to Ru(II) centers, forming octahedral complexes with 510-550 nm MLCT transitions. These derivatives show promise in photocatalytic applications, with quantum yields reaching Φ = 0.42 in cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethylidene)cyclohex-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.

Substitution: The ethoxymethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

Oxidation: Cyclohexanone, cyclohexane carboxylic acid.

Reduction: Cyclohexane derivatives.

Substitution: Various substituted cyclohexenes depending on the reagents used.

Scientific Research Applications

3-(Ethoxymethylidene)cyclohex-1-ene has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethylidene)cyclohex-1-ene involves its interaction with various molecular targets and pathways. The ethoxymethylidene group can participate in nucleophilic and electrophilic reactions, leading to the formation of reactive intermediates. These intermediates can then interact with enzymes, receptors, or other biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-(Ethoxymethylidene)cyclohex-1-ene with analogous compounds, focusing on molecular properties, bioactivity, and synthesis.

Table 1: Structural and Functional Comparison of Cyclohexene Derivatives

*Estimated based on structural analogs.

Key Findings:

Bioactivity: The dimethoxyphenyl-styryl substituted cyclohexenes (e.g., compounds from Z. montanum) exhibit potent COX-2 inhibitory and cytotoxic activities, with IC₅₀ values in the micromolar to millimolar range . These effects are attributed to bulky aromatic substituents enhancing interactions with biological targets.

Structural and Synthetic Considerations: Ethoxy vs. Sulfur-Containing Derivatives: 3-(Methylsulfinyl)cyclohex-1-ene is synthesized via nucleophilic substitution with sodium methanethiolate, yielding diastereomeric mixtures (73% yield) . This contrasts with oxygenated analogs, which often require phenolic or styryl coupling reactions .

Applications :

- Natural derivatives like β-phellandrene are valued in fragrances, whereas synthetic cyclohexenes with aromatic substituents are explored for anticancer or anti-inflammatory applications .

Q & A

Q. What are the established synthetic routes for 3-(Ethoxymethylidene)cyclohex-1-ene, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound can be approached via organometallic catalysis or ring-opening reactions. For example, molybdenum-based catalysts (e.g., Mo(NAr)(CHCMe₃)(ORF₆)₂) have been used to functionalize cyclohexene derivatives through alkene metathesis or insertion reactions . Optimization strategies include:

- Catalyst selection : Sterically hindered ligands improve selectivity by reducing side reactions.

- Temperature control : Lower temperatures (e.g., –20°C to 0°C) minimize decomposition of reactive intermediates.

- Solvent effects : Non-polar solvents (e.g., toluene) enhance stability of transition-metal complexes.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product from byproducts.

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Key analytical techniques include:

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., vinyl protons at δ 5.0–6.0 ppm for cyclohexene derivatives) and DEPT experiments to distinguish CH₂/CH₃ groups .

- IR spectroscopy : Identify the ethoxymethylidene group via C-O stretching (~1100 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹).

- X-ray crystallography : For crystalline derivatives, SHELXL software refines bond lengths and angles to confirm stereochemistry .

Q. What factors influence the stability of this compound under storage and experimental conditions?

Stability is affected by:

- Light and oxygen : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation/oxidation.

- Temperature : Long-term storage at –20°C reduces thermal decomposition.

- pH : Avoid strongly acidic/basic conditions to prevent hydrolysis of the ethoxymethylidene group.

Advanced Research Questions

Q. What reaction mechanisms govern the transformation of this compound in organometallic catalysis?

The compound participates in:

- Cycloadditions : Diels-Alder reactions with electron-deficient dienophiles, accelerated by Lewis acids (e.g., BF₃·OEt₂).

- Insertion reactions : Transition metals (e.g., Pd or Mo) activate the alkene for C–H functionalization, forming bicyclic intermediates .

- Mechanistic studies : Isotopic labeling (e.g., deuterated solvents) and DFT calculations track regioselectivity in catalytic cycles.

Q. How can computational methods predict the reactivity of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for cycloadditions .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on π-π stacking with aromatic residues.

- Retrosynthetic planning : AI tools (e.g., Reaxys-based models) propose feasible precursors by analyzing analogous cyclohexene syntheses .

Q. What challenges arise in analyzing trace impurities of this compound in complex mixtures?

- Chromatographic separation : Use UPLC with C18 columns and acetonitrile/water gradients to resolve polar degradation products .

- Mass spectrometry : High-resolution LC-MS (ESI+ mode) identifies impurities via exact mass matching (e.g., [M+H]⁺ ions).

- Quantitative NMR : Internal standards (e.g., 1,3,5-trimethoxybenzene) enable impurity quantification without pure reference materials .

Q. How does stereochemistry influence the biological interactions of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.